N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
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Overview
Description
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a complex organic compound belonging to the family of thiadiazoles. Known for its diverse biological and chemical properties, this compound has garnered attention in scientific research due to its unique structural framework, which comprises a triazole ring fused with a thiadiazole moiety and a benzamide group.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursor molecules under controlled conditions to form the 1,2,3-triazole ring. This is followed by the introduction of the thiadiazole group via a cyclization reaction involving thiosemicarbazide and appropriate electrophiles. Finally, the benzamide group is introduced through acylation reactions.
Industrial production methods: On an industrial scale, the production often incorporates continuous flow chemistry to ensure high yield and purity. This involves automated processes to handle hazardous reagents and maintain reaction conditions consistently. The use of catalysts and advanced separation techniques such as crystallization or chromatography ensures the product's refinement.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the compound typically occurs at the azole and thiadiazole rings, often resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions at the aromatic rings are common, allowing functionalization at various positions.
Common reagents and conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide, potassium carbonate).
Major products formed: Depending on the reaction type, major products include ketones, alcohols, dihydro derivatives, and substituted benzamides, adding functional diversity to the compound.
Scientific Research Applications
Chemistry: The compound is utilized as a building block in the synthesis of more complex molecules, serving as a precursor for drug development and material science applications.
Biology: In biological studies, it is explored for its potential antimicrobial, antifungal, and anticancer activities. Its unique structure allows interaction with various biological targets, making it a candidate for pharmaceutical research.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, particularly due to its ability to inhibit specific enzymes and pathways associated with disease progression.
Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity profile.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets such as enzymes and receptors. The triazole and thiadiazole rings facilitate binding to active sites, inhibiting enzyme function or altering receptor activity. Pathways involved include inhibition of DNA synthesis, interference with cell division, and modulation of signal transduction pathways, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is often compared to other thiadiazole and triazole derivatives like 4-(4-ethylphenyl)-1,2,3-triazole and 5-methyl-1,2,4-thiadiazole.
Uniqueness: What sets it apart is the precise arrangement of functional groups which bestows unique chemical reactivity and biological activity profiles. Its combination of triazole and thiadiazole rings with a benzamide group provides a scaffold for diverse modifications, enhancing its potential in drug development and material science.
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Properties
IUPAC Name |
N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-4-15-8-10-17(11-9-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNFOULUBMQEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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